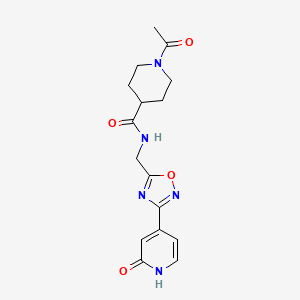

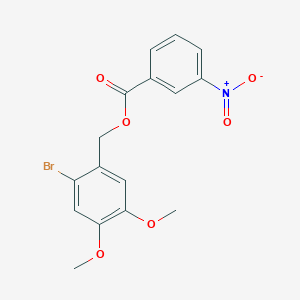

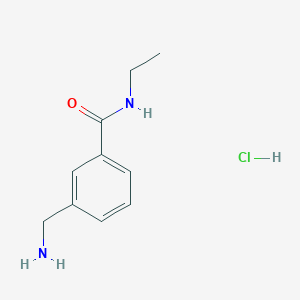

![molecular formula C13H16N2O2S B2568379 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide CAS No. 868230-92-6](/img/structure/B2568379.png)

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” is a synthetic compound. It was developed as a novel, selective, and brain penetrant positive allosteric modulator of the muscarinic 4 (M4) receptor . It has been shown to exhibit modest potency at the human M4 receptor .

Synthesis Analysis

The synthesis of “this compound” involves a reaction between 4-methoxy-7-methylbenzo[d]thiazol-2-amine and isonicotinoyl chloride hydrochloride in the presence of DIEA . The reaction is carried out in DCM at 0 °C and then allowed to warm to room temperature .

Molecular Structure Analysis

The molecular formula of “this compound” is C13H16N2O2S. Its molecular weight is 264.34.

Chemical Reactions Analysis

“this compound” acts as a positive allosteric modulator of the muscarinic 4 (M4) receptor . It has been shown to cause a 14.6-fold leftward shift of the agonist concentration-response curve .

Scientific Research Applications

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, especially those containing thiazole and pyrazole rings, are a focal point in the development of new therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, thiazolyl-ethylidene hydrazino-thiazole derivatives have shown promising antimicrobial and anticancer activities, highlighting the potential of heterocyclic compounds in drug discovery and development (Al-Mutabagani et al., 2021).

Molecular Docking and Anticancer Activity

The design and synthesis of novel thiazolyl-pyrazole derivatives have been guided by molecular docking studies to identify compounds with high binding affinities to cancer targets. Some compounds have demonstrated significant anticancer activities, underscoring the importance of computational methods in accelerating the discovery of new anticancer agents (Sayed et al., 2019).

Photodynamic Therapy (PDT)

Compounds with high singlet oxygen quantum yields, such as certain zinc phthalocyanines substituted with novel benzenesulfonamide derivative groups, are being investigated for their potential in photodynamic therapy, a promising treatment modality for cancer. These compounds' photophysical and photochemical properties make them suitable as photosensitizers in PDT, offering a non-invasive treatment option for various cancers (Pişkin et al., 2020).

Synthesis of Complex Molecules

The synthesis of complex molecules, such as those incorporating pyranochromene moieties with thiazole and thiadiazole rings, highlights the chemical versatility and potential for creating compounds with enhanced biological activities. These molecules have shown promising anticancer activities, demonstrating the value of innovative synthetic strategies in medicinal chemistry (Gomha et al., 2018).

Mechanism of Action

Target of Action

The primary target of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide, also known as N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide, is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .

Mode of Action

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide acts as a positive allosteric modulator of the M4 receptor . This means that it enhances the receptor’s response to its natural ligand, acetylcholine. It does this by binding to a site on the receptor that is distinct from the acetylcholine binding site, causing a conformational change that increases the receptor’s affinity for acetylcholine .

Biochemical Pathways

The activation of the M4 receptor by N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide can affect several biochemical pathways. One of the key pathways is the inhibition of adenylate cyclase activity, leading to a decrease in the production of cyclic AMP (cAMP). This can result in various downstream effects, such as a reduction in the release of certain neurotransmitters .

Pharmacokinetics

The pharmacokinetic properties of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide are characterized by low intravenous clearance and excellent brain exposure . This suggests that the compound has good bioavailability and can effectively reach its target in the brain.

Result of Action

The activation of the M4 receptor by N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide can lead to various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence ion channel activity, and affect various cellular processes. These effects can contribute to the compound’s potential therapeutic effects .

Future Directions

The future directions of “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” research could involve further exploration of its potential therapeutic applications, given its role as a positive allosteric modulator of the M4 receptor . It could also involve further investigation into its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-4-5-10(16)14-13-15-11-9(17-3)7-6-8(2)12(11)18-13/h6-7H,4-5H2,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLGMPYSSRJNNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

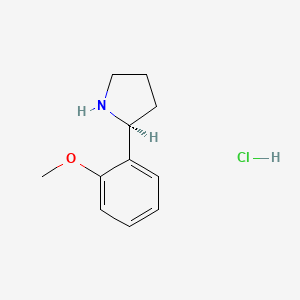

![1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568297.png)

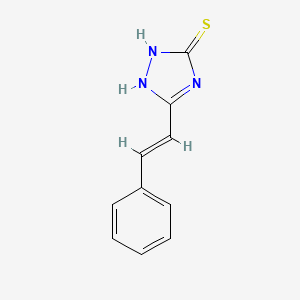

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride](/img/structure/B2568299.png)

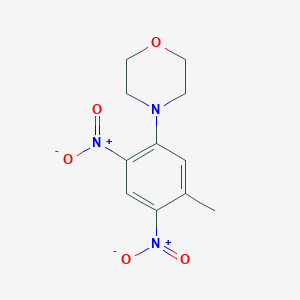

![(4-Chloro-2-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2568313.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![(E)-2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2568317.png)